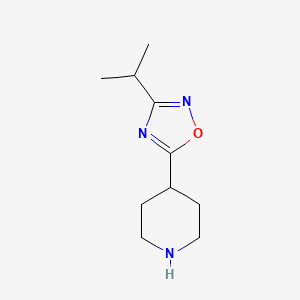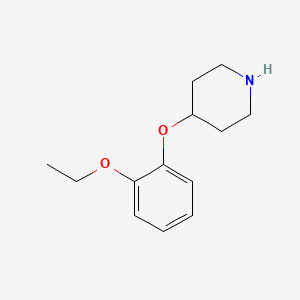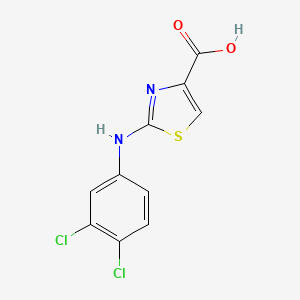
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . It consists of an aniline ring substituted with two chlorine atoms .Chemical Reactions Analysis
3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides. It can decompose at low pH. Hydrochloric acid accelerates decomposition. It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis
3,4-Dichloroaniline appears as light tan to dark gray crystals or brown solid . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Bioremediation of Herbicide Contamination
The compound has been studied for its potential in the bioremediation of environments contaminated by phenylurea herbicides . The degradation of such herbicides often leads to the formation of 3,4-dichloroaniline (34DCA), a persistent environmental contaminant. Research on related compounds has shown that specific bacterial strains can degrade 34DCA, suggesting that derivatives like 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid could play a role in breaking down these toxic substances.
Antimicrobial Activity
2-Aminothiazole derivatives have been extensively studied for their antimicrobial properties . They are known to be effective against a range of pathogenic microorganisms, including bacteria and fungi. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Cancer Research
Compounds with the 2-aminothiazole moiety have shown promise in anticancer research . They can interfere with various cellular processes that are dysregulated in cancer cells, such as cell division and apoptosis. This suggests that 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid could be a candidate for developing novel anticancer drugs.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases . Their mechanism of action often involves the inhibition of enzymes that contribute to inflammation and pain signaling.
Antioxidant Properties
2-Aminothiazoles are also known for their antioxidant activity . They can neutralize free radicals and protect cells from oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders and aging.
Drug Development and Synthesis
The structural versatility of 2-aminothiazoles makes them a valuable scaffold in drug development . They can be modified to enhance their pharmacological properties or to create prodrugs that are activated in the body. This adaptability is crucial for the synthesis of compounds with specific therapeutic targets.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid, also known as 2-((3,4-Dichlorophenyl)amino)thiazole-4-carboxylic acid, is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides
Mode of Action
It is known that 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties .
Biochemical Pathways
The compound is involved in the degradation of the herbicide propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA) . A microbial consortium, constituted by nine bacterial genera, was selected for this process . The degradation intermediates identified by GC-MS analysis include 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .
Result of Action
The result of the action of this compound is the degradation of 3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides . This degradation helps in reducing the environmental contamination caused by 34DCA .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the degradation of the herbicide propanil, its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), and the herbicide adjuvants is carried out in a continuous small-scale bioprocess . This process involves a microbial consortium, which was selected from soil potentially contaminated with herbicides .
Eigenschaften
IUPAC Name |
2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZMFQURKXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204339 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
952182-44-4 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





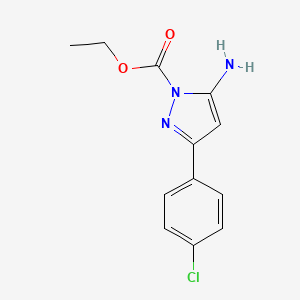
![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
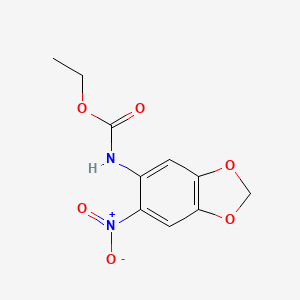



![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
